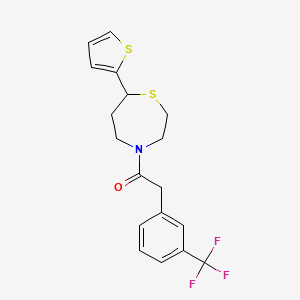![molecular formula C17H14N2O3 B2891261 1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1004643-29-1](/img/structure/B2891261.png)
1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a carboxylic acid derivative with a biphenyl group and a pyrazole group . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds can be synthesized through various methods, including the Suzuki reaction . Pyrazole derivatives can also be synthesized through a variety of methods .Molecular Structure Analysis
The molecular structure of this compound would likely involve a biphenyl group linked to a pyrazole group via an ether linkage, with a carboxylic acid group attached to the pyrazole .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present, including the ether, carboxylic acid, and aromatic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .科学的研究の応用
Chemical Synthesis and Functionalization
Research into the synthesis and functionalization of 1H-pyrazole-3-carboxylic acid derivatives has led to the development of various compounds with potential applications in chemical synthesis. Yıldırım and Kandemirli (2006) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives, suggesting a route for the synthesis of chemically diverse compounds. Similarly, the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives and their molecular conformations and hydrogen bonding studies by Asma et al. (2018) further highlight the versatility of pyrazole derivatives in forming complex structures with potential applications in materials science and molecular engineering (İ. Yıldırım & F. Kandemirli, 2006; Asma, B. Kalluraya, H. Yathirajan, R. Rathore, & C. Glidewell, 2018).
Metal-Organic Frameworks (MOFs)
The study of novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands by Sun et al. (2010) reveals the potential of pyrazole derivatives in the creation of metal–organic frameworks (MOFs). These MOFs, with their diverse structures ranging from 1D to 3D, demonstrate the utility of pyrazole-based compounds in constructing materials with specific porosities and functionalities, useful in catalysis, gas storage, and separation technologies (Li-Xin Sun, Y. Qi, Y. Wang, Yun-xia Che, & Ji-min Zheng, 2010).
Antifungal and Antibacterial Agents
Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant antifungal activity against a range of phytopathogenic fungi. This study suggests the potential of pyrazole derivatives as effective agents in controlling fungal diseases in agriculture. Additionally, Maqbool et al. (2014) reported the synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, indicating their efficacy as antibacterial agents. These findings open pathways for developing new antimicrobial compounds to combat resistant bacterial strains (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, & Zhaohai Qin, 2015; T. Maqbool, A. Nazeer, M. N. Khan, M. Elliott, M. Khan, M. Ashraf, Muhammad Nasrullah, Shafia Arshad, & M. Munawar, 2014).
Safety And Hazards
特性
IUPAC Name |
1-[(4-phenylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)16-10-11-19(18-16)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDUQPUTLVYTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-phenylphenoxy)methyl]pyrazole-3-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)
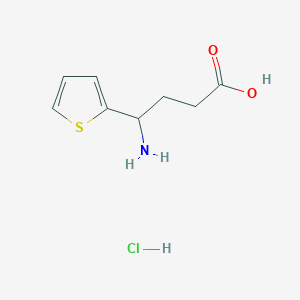

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)
![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)
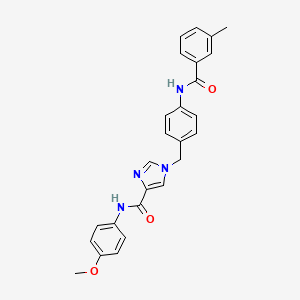
![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)
![4-methoxy-N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891190.png)
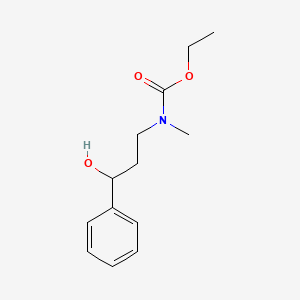
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
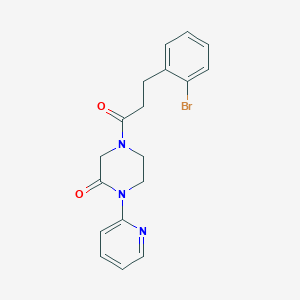

![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)
